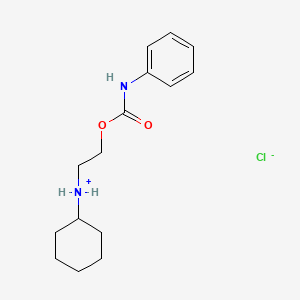
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is an ester derivative of carbanilic acid, where the carboxyl group is esterified with 2-(cyclohexylamino)ethyl alcohol. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-(cyclohexylamino)ethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the cyclohexylamino moiety can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Carbanilic acid and 2-(cyclohexylamino)ethyl alcohol.
Oxidation: Oxidized derivatives of the ester and amino groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbanilic acid moiety into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester and amino groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(diethylamino)cyclohexyl ester, hydrochloride
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
Uniqueness
Carbanilic acid, 2-(cyclohexylamino)ethyl ester, hydrochloride is unique due to its specific ester and amino group configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
67195-94-2 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
cyclohexyl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c18-15(17-14-9-5-2-6-10-14)19-12-11-16-13-7-3-1-4-8-13;/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18);1H |
InChI Key |
ICMRDYSEHFJJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[NH2+]CCOC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Pyridinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13765225.png)
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)

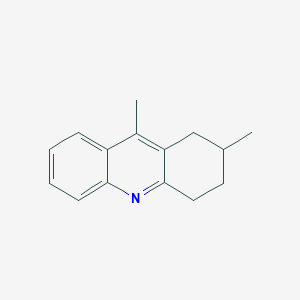
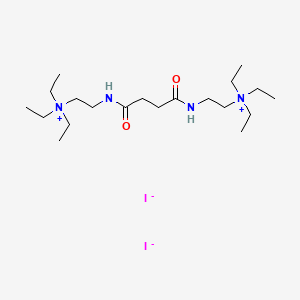
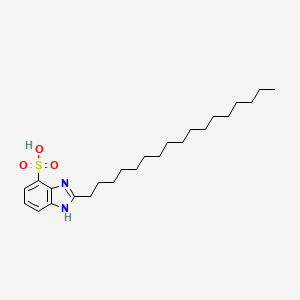
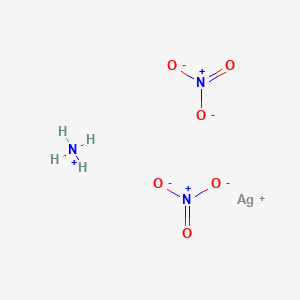
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
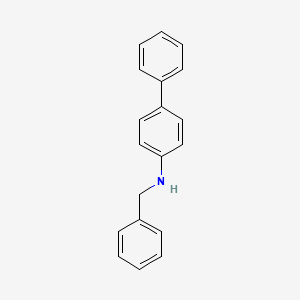
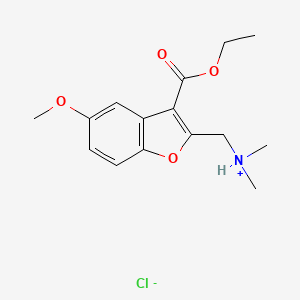
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
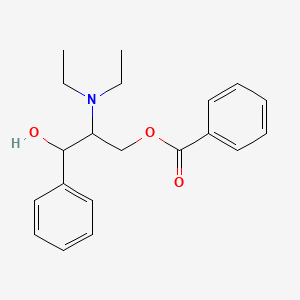
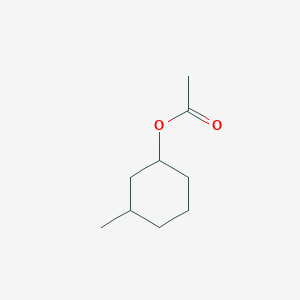
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
